molecular formula C27H35N3 B3850953 N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(pyren-1-ylmethyl)propane-1,3-diamine

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(pyren-1-ylmethyl)propane-1,3-diamine

Cat. No.: B3850953
M. Wt: 401.6 g/mol
InChI Key: QOZYILRKBJCTDE-UHFFFAOYSA-N
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Description

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyren-1-ylmethyl)propane-1,3-diamine is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a pyrene moiety, which imparts unique properties to it.

Preparation Methods

The synthesis of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyren-1-ylmethyl)propane-1,3-diamine involves multiple steps. One common method includes the reaction of 1,3-propanediamine with dimethylamine and pyrene-1-carbaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyren-1-ylmethyl)propane-1,3-diamine undergoes various chemical reactions, including:

Scientific Research Applications

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyren-1-ylmethyl)propane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyren-1-ylmethyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The pyrene moiety allows the compound to intercalate into DNA, affecting gene expression and cellular functions. Additionally, the dimethylamino groups can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-(pyren-1-ylmethyl)propane-1,3-diamine can be compared with similar compounds such as:

Properties

IUPAC Name

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-(pyren-1-ylmethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3/c1-28(2)16-6-18-30(19-7-17-29(3)4)20-24-13-12-23-11-10-21-8-5-9-22-14-15-25(24)27(23)26(21)22/h5,8-15H,6-7,16-20H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZYILRKBJCTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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